4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aromatic rings would contribute to the planarity and rigidity of the molecule, while the nitro, amino, and carboxylic acid groups could participate in various forms of intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the carboxylic acid could react with bases or esters . The thiazolidine ring could also potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the nitro group could contribute to its reactivity . The compound could also potentially exhibit interesting optical properties due to the presence of the aromatic rings .Scientific Research Applications
Degradation Processes and Stability
- LC-MS/MS Study on Degradation : A study on nitisinone, a compound with nitrobenzyl and dioxothiazolidin components, explored its stability and degradation products under various conditions, revealing insights into its environmental and medical implications (Barchańska et al., 2019).
Antioxidant Capacity and Biological Activity
Antioxidant and Anti-inflammatory Agents : Research on benzothiazole and its derivatives, including those with benzimidazol and nitro groups, highlights their potential as antioxidant and anti-inflammatory agents, providing a foundation for further exploration of similar compounds (Raut et al., 2020).
Analytical Methods for Antioxidant Activity : A comprehensive review of methods used to determine antioxidant activity offers insights into the mechanisms and applicability of these methods, which could be relevant for evaluating the antioxidant potential of similar compounds (Munteanu & Apetrei, 2021).
Effect on Gut Functions
- Regulation of Gut Functions by Benzoic Acid : A study on the use of benzoic acid in foods and feeds suggests its role in improving gut functions, which may be relevant for derivatives of benzoic acid including those with additional functional groups (Mao et al., 2019).
Treatment of Organic Pollutants
- Treatment of Pollutants by Oxidoreductive Enzymes : Research on the enzymatic treatment of organic pollutants with redox mediators, including studies on the degradation pathways and biotoxicity, could provide insights into environmental applications of similar compounds (Husain & Husain, 2007).
Safety and Hazards
Properties
IUPAC Name |
4-[[3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c21-15-14(18-12-5-3-11(4-6-12)16(22)23)27-17(24)19(15)9-10-1-7-13(8-2-10)20(25)26/h1-8,14,18H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLENHWYNKUJUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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